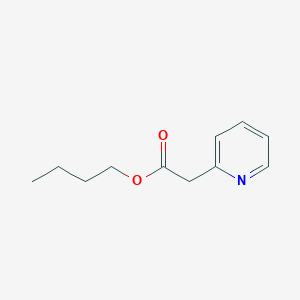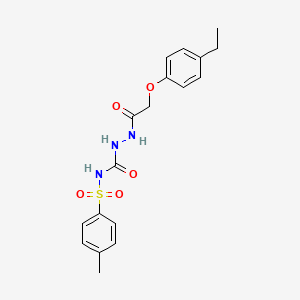
1-(2-(4-Ethylphenoxy)acetyl)-4-((4-methylphenyl)sulfonyl)semicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Antimicrobial Activity
Semicarbazides and their derivatives have been explored for their antimicrobial properties. For example, studies have demonstrated the synthesis of various semicarbazones and thiosemicarbazones with significant antimicrobial activities against pathogenic strains (El‐Emary, Al-muaikel, & Moustafa, 2002); (Raja, Agarwal, Mahajan, Pandeya, & Ananthan, 2010).
Analgesic and Anti-inflammatory Applications
Research has also highlighted the potential of semicarbazide derivatives in mediating analgesic and anti-inflammatory effects, indicating their relevance in developing therapeutic agents (Rineh, Mahmoodi, Abdollahi, Foroumadi, Sorkhi, & Shafiee, 2007); (Virmani & Hussain, 2014).
Anticonvulsant Effects
The anticonvulsant activities of semicarbazide derivatives have been documented, suggesting their potential use in epilepsy treatment. Studies show that specific semicarbazones exhibit greater protection from seizures compared to standard treatments (Shafiee, Rineh, Kebriaeezadeh, Foroumadi, Sheibani, & Afarinesh, 2009).
Pharmacological Evaluations
Semicarbazide derivatives have been evaluated for various pharmacological effects, including their action on the central nervous system, highlighting their potential as analgesic agents (Wujec, Kędzierska, Kuśmierz, Plech, Wróbel, Paneth, Orzelska, Fidecka, & Paneth, 2014).
Agricultural and Industrial Applications
Beyond pharmacological interests, semicarbazides have applications in agriculture and industry, demonstrating their versatility in various fields (Asghar, Yasin, Habib-ur-Rehman, & Aziz, 2010).
Fluorescent Probing and Imaging
Derivatives featuring sulfonyl semicarbazide groups have been developed as selective recognition sites for designing fluorescent probes, enabling the detection of hypochlorous acid in biological samples (Ye, Bian, Huang, Lin, Zhan, & Zheng, 2020).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, or areas where further study is needed.
properties
IUPAC Name |
1-[[2-(4-ethylphenoxy)acetyl]amino]-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-3-14-6-8-15(9-7-14)26-12-17(22)19-20-18(23)21-27(24,25)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHOMOVVMSQYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=O)NS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Ethylphenoxy)acetyl)-4-((4-methylphenyl)sulfonyl)semicarbazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2626941.png)
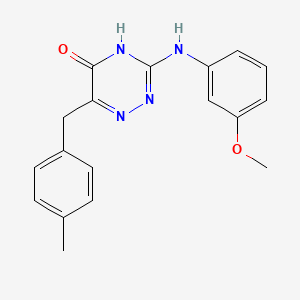
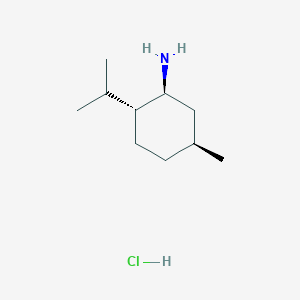
![3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2626944.png)
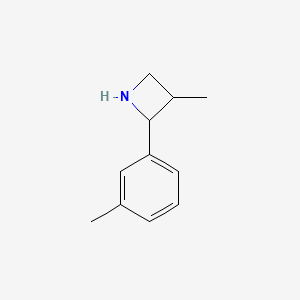
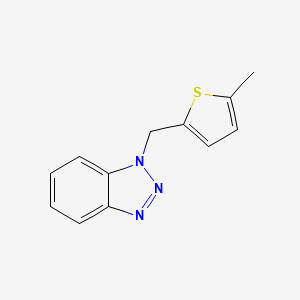
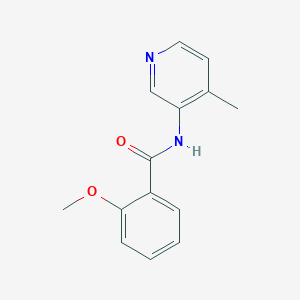
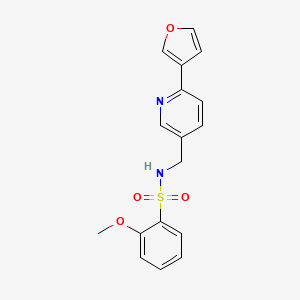
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2626953.png)
![2-Amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2626954.png)
![1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2626957.png)
![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B2626960.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2626962.png)
